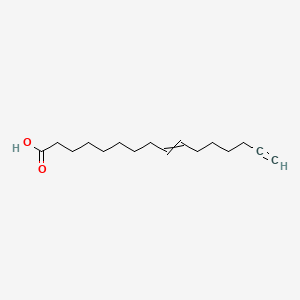
Palmitoleic Acid Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoleic acid alkyne is a derivative of palmitoleic acid, a monounsaturated fatty acid. This compound features an ω-terminal alkyne group, making it particularly useful in click chemistry reactions. The presence of the alkyne group allows for the selective labeling and modification of biomolecules, which is valuable in various biochemical and biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palmitoleic acid alkyne can be synthesized through the modification of palmitoleic acidOne common method includes the use of alkenes as starting materials, followed by electrophilic addition of a halogen to form dihaloalkanes, and then employing a double E2 elimination process to form the alkyne .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods may include solvent crystallization and molecular distillation to purify the compound. For instance, sea buckthorn pulp oil can be converted to mixed fatty acids containing palmitoleic acid, which is then subjected to crystallization and distillation to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group allows for nucleophilic substitution reactions, where the alkyne can react with nucleophiles to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkynes or alkenes
Applications De Recherche Scientifique
Palmitoleic acid alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in the study of protein palmitoylation, a post-translational modification that affects protein function and localization.
Medicine: Investigated for its potential anti-inflammatory and metabolic benefits, including improving insulin sensitivity and reducing hepatic steatosis.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements due to its beneficial health properties
Mécanisme D'action
The mechanism of action of palmitoleic acid alkyne involves its incorporation into biomolecules through click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, allowing for the selective labeling and tracking of proteins and other biomolecules. This process is particularly useful in studying protein palmitoylation, where the palmitoleic acid moiety is attached to proteins, influencing their membrane association, trafficking, and stability .
Comparaison Avec Des Composés Similaires
17-Octadecynoic Acid: Another alkyne-functionalized fatty acid used in similar click chemistry applications.
Sapienic Acid: A monounsaturated fatty acid with similar metabolic and anti-inflammatory properties.
Hypogeic Acid: Another positional isomer of palmitoleic acid with potential metabolic benefits.
Uniqueness: Palmitoleic acid alkyne is unique due to its specific ω-terminal alkyne group, which allows for highly selective and efficient click chemistry reactions. This makes it particularly valuable in biochemical research for studying protein modifications and interactions .
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
hexadec-9-en-15-ynoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18) |
Clé InChI |
GICMJXPKCLXTLV-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


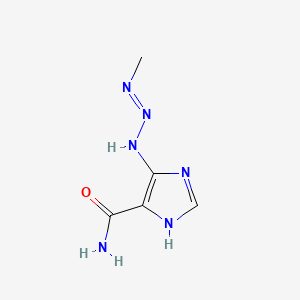
![(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B10788318.png)
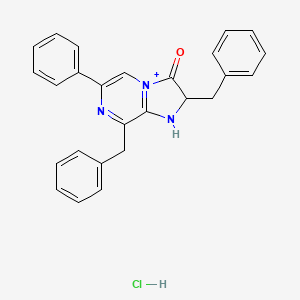
![Methyl 17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B10788329.png)
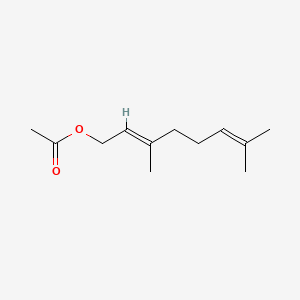
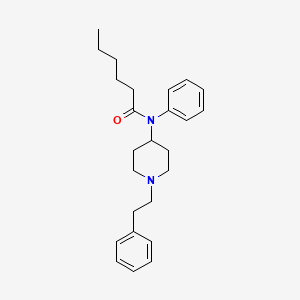
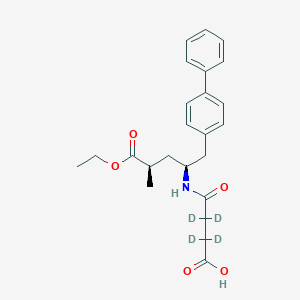
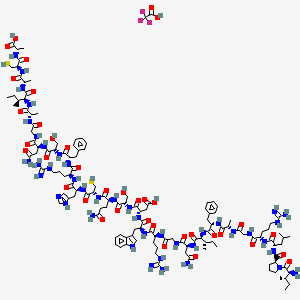
![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)
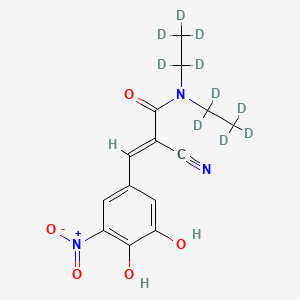
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
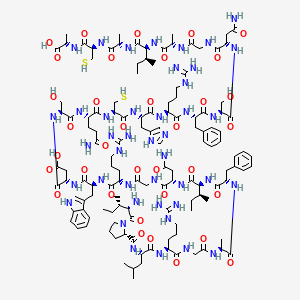
![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)
